3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
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Overview
Description
3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chlorobenzyl group, a trifluoromethyl group, and a pyridinecarbonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves the reaction of 4-chlorobenzyl chloride with 5-(trifluoromethyl)-2-pyridinecarbonitrile in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty materials
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorobenzyl group can interact with various enzymes and receptors, modulating their activity. The pyridinecarbonitrile core is crucial for binding to specific molecular targets, influencing pathways involved in cellular processes .
Comparison with Similar Compounds
- 3-[(4-Bromobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
- 3-[(4-Methylbenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
- 3-[(4-Fluorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
Comparison: Compared to its analogs, 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile exhibits unique properties due to the presence of the chlorobenzyl group. This group enhances its reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2S/c15-11-3-1-9(2-4-11)8-21-13-5-10(14(16,17)18)7-20-12(13)6-19/h1-5,7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNPRQLWVYZFBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N=CC(=C2)C(F)(F)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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